Adigoside

Description

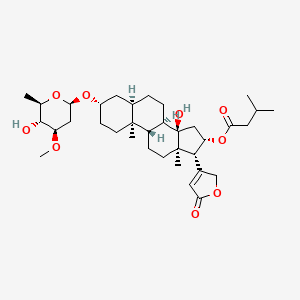

Adigoside is a cardiac glycoside isolated primarily from the seeds of Nerium oleander (oleander), a plant renowned for its diverse array of bioactive compounds . Cardiac glycosides are steroidal compounds characterized by their ability to modulate cardiac function through inhibition of the Na⁺/K⁺-ATPase pump, leading to increased intracellular calcium concentrations and enhanced myocardial contractility . This compound shares structural homology with other oleander-derived glycosides, such as oleandrin, odoroside-H, and neriumoside, but exhibits distinct physicochemical and pharmacological properties . While its exact biosynthetic pathway remains under investigation, this compound is believed to derive from a genin (aglycone) moiety conjugated to a sugar unit, a hallmark of cardiac glycosides .

Properties

CAS No. |

14259-51-9 |

|---|---|

Molecular Formula |

C35H54O9 |

Molecular Weight |

618.81 |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-14-hydroxy-3-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |

InChI |

InChI=1S/C35H54O9/c1-19(2)13-29(37)44-27-17-35(39)25-8-7-22-15-23(43-30-16-26(40-6)32(38)20(3)42-30)9-11-33(22,4)24(25)10-12-34(35,5)31(27)21-14-28(36)41-18-21/h14,19-20,22-27,30-32,38-39H,7-13,15-18H2,1-6H3/t20-,22-,23+,24+,25-,26-,27+,30+,31+,32-,33+,34-,35-/m1/s1 |

InChI Key |

UHDLSEIMWUMGBH-FYGYTTHQSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)CC(C)C)O)C)C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adigoside; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Adigoside belongs to a class of cardenolides, which are distinguished by their unsaturated lactone ring. Key structurally analogous compounds include:

Key Observations:

Structural Variations: Oleandrin and odoroside-H share the oleandrose sugar but differ in their aglycone moieties (oleandrigenin vs. gitoxigenin) . Neriumoside contains a diginosyl sugar, which may influence its bioavailability and tissue specificity .

Concentration Variability :

- Oleandrin is most abundant in roots (0.34–0.64 mg/g), whereas this compound is seed-specific . Environmental and genetic factors significantly affect concentrations, complicating direct potency comparisons .

Pharmacological Divergence: Oleandrin demonstrates dual cardiotonic and anticancer properties, with clinical trials exploring its role in oncology . this compound’s cytotoxicity is noted in preliminary studies, but its therapeutic window and mechanism remain less defined compared to oleandrin . Odoroside-H exhibits higher cardiotoxicity in animal models, likely due to its gitoxigenin core .

Research Findings and Mechanistic Insights

- Cardiac Effects : All four compounds inhibit Na⁺/K⁺-ATPase, but oleandrin shows greater binding affinity in vitro, correlating with its higher cardiotonic potency .

- Cytotoxicity : Neriumoside and this compound induce apoptosis in cancer cell lines (e.g., HeLa and MCF-7), though this compound’s IC₅₀ values are 2–3 times higher than oleandrin’s, indicating reduced efficacy .

- Toxicity Profiles: Odoroside-H exhibits the narrowest therapeutic index, with LD₅₀ values in rodents 40% lower than oleandrin’s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.